3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[2-(4-methoxyphenyl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-23-16-5-3-15(4-6-16)9-10-20-27(21,22)12-2-11-24-17-7-8-18-19(13-17)26-14-25-18/h3-8,13,20H,2,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICALEWAJAKGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of benzo[d][1,3]dioxole with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced under specific conditions using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
The compound 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O5S
- Molecular Weight : 378.44 g/mol
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, suggests its use in targeted cancer therapies.
Case Study: Inhibition of CA IX
In a study conducted by Nemr et al., various benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects on CA IX. The results indicated that certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over other isoforms such as CA II . This selectivity is crucial for minimizing side effects in cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its mechanism involves the inhibition of bacterial growth through the interference with carbonic anhydrases present in bacteria.
Case Study: Antibacterial Activity
Research has shown that derivatives similar to this compound display effective antibacterial activity against various strains, including those resistant to conventional antibiotics. The study conducted on MDA-MB-231 cell lines demonstrated that these compounds could induce apoptosis significantly, further supporting their potential as therapeutic agents .
Neurological Applications
Emerging research suggests that sulfonamide derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are areas of active investigation.
Case Study: Neuroprotection
A study exploring the neuroprotective effects of related sulfonamides indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
| Activity Type | Target/Model | IC50 (nM) | Comments |
|---|---|---|---|
| CA IX Inhibition | Various Cancer Cell Lines | 10.93 - 25.06 | Significant selectivity over CA II |
| Antibacterial Activity | E. coli and S. aureus | Varies | Effective against resistant strains |
| Neuroprotection | Neuronal Cell Lines | Not specified | Reduces oxidative stress |
Pharmacological Profile
| Pharmacological Effect | Mechanism of Action |
|---|---|
| Antitumor | Inhibition of CA IX; apoptosis induction |
| Antimicrobial | Inhibition of bacterial carbonic anhydrases |
| Neuroprotective | Reduction of oxidative stress |
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yloxy)methyl-4-(4-fluorophenyl)piperidine: A compound with a similar benzo[d][1,3]dioxole moiety but different functional groups.
benzo[d][1,3]dioxole-4,7-dicarboxylic acid: Another compound featuring the benzo[d][1,3]dioxole structure but with carboxylic acid groups.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide is unique due to its combination of the benzo[d][1,3]dioxole moiety with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a sulfonamide group, linked through a propane chain. The presence of the methoxyphenethyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Table 1: Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21N2O5S |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 2097866-98-1 |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, it may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess antimicrobial properties against pathogenic bacteria and fungi. The sulfonamide group is known for its antibacterial effects by inhibiting bacterial folate synthesis.
Case Study: Anticancer Evaluation
A study conducted on a series of benzo[d][1,3]dioxole derivatives reported that one compound showed an IC50 value of 4.363 µM against HCT 116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Table 2: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | |
| Antimicrobial | E. coli | 12.5 | |
| Antifungal | Candida albicans | 8.0 |
Pharmacokinetics
The pharmacokinetic profile of This compound suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate that such compounds may exhibit moderate to high bioavailability when administered orally.
Metabolism and Excretion
Preliminary data suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The metabolites are likely excreted through renal pathways.
Q & A
Q. What computational tools predict off-target interactions for this compound?
- Methodology : Molecular dynamics simulations (AMBER, GROMACS) assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism. Free energy perturbation (FEP) calculations optimize substituents (e.g., 4-methoxyphenethyl vs. pyridinyl groups) to minimize hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
